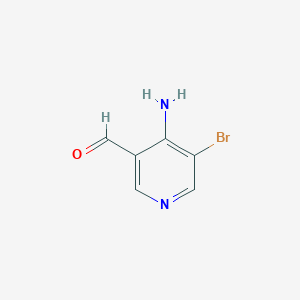

4-Amino-5-bromonicotinaldehyde

Overview

Description

Synthesis Analysis

The synthesis of bromo-amino compounds is a topic of interest in several papers. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is described, which involves a selective Sandmeyer reaction and provides a versatile method for preparing these compounds . Another paper presents a one-pot synthesis of 4-arylidene imidazolin-5-ones, which includes the use of α-bromoketones as starting materials . Additionally, the synthesis of 4-amino-2(5H)-furanones from α-bromoacyl cyanohydrins is reported, showcasing the utility of brominated intermediates in the preparation of biologically active compounds .

Molecular Structure Analysis

The molecular structures of bromo-amino compounds are crucial for their reactivity and potential applications. One paper provides an X-ray structure analysis of a brominated pyrrolidinone, which contributes to the understanding of the stereochemistry and electronic properties of such compounds . This structural information is essential for designing new compounds with desired properties.

Chemical Reactions Analysis

The reactivity of bromo-amino compounds is highlighted in the synthesis methods described. The use of α-bromoketones in multicomponent reactions to synthesize imidazolin-5-ones indicates the versatility of brominated compounds in chemical transformations . The intramolecular Blaise reaction to produce 4-amino-2(5H)-furanones from α-bromoacyl cyanohydrins further exemplifies the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-amino compounds are not explicitly detailed in the provided papers. However, the high yields and good to excellent diastereoselectivities reported in the synthesis of 4-amino-2(5H)-furanones suggest that these compounds have favorable properties for synthetic applications . The chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, with yields up to 98%, also indicates that the physical and chemical properties of these compounds are conducive to efficient chemical reactions .

Scientific Research Applications

Biocatalyst Design

4-Amino-5-bromonicotinaldehyde plays a role in the design of biocatalysts, as demonstrated by its use in crosslinking reactions. Glutaraldehyde, a similar compound, is a powerful crosslinker capable of reacting with itself, which may offer insights into the potential of 4-Amino-5-bromonicotinaldehyde in biocatalyst design. These reactions are essential for increasing enzyme rigidity and preventing subunit dissociation in multimeric enzymes (Barbosa et al., 2014).

Synthesis and Antibacterial Activity

The compound has applications in synthesis and demonstrating antibacterial activity. 5-Bromonicotinic acid, closely related to 4-Amino-5-bromonicotinaldehyde, was used in the synthesis of a specific compound, which showed excellent antibacterial activity in preliminary tests (Li, 2009).

Photoluminescence and Micromorphology

4-Amino-5-bromonicotinaldehyde is relevant in the creation of organic–inorganic molecular-based hybrid materials. Modified 5-bromonicotinic acid, a derivative, was used to coordinate to rare earth elements and introduced into silica matrices, showcasing potential applications in photoluminescence and control of micromorphology (Wang, Yan, & Zhang, 2006).

Molecular Docking and Density Functional Theory

4-Amino-5-bromonicotinaldehyde's derivative, 5-bromo-4,4-difluoro-3(S)-1-phenylethyl)amino) BODIPY, has been synthesized for biomedical applications. Its potential as an active antibacterial and antioxidant candidate was explored through molecular docking, indicating a strong potential to inhibit bacterial target enzymes (Alnoman et al., 2019).

Safety and Hazards

The safety information for “4-Amino-5-bromonicotinaldehyde” includes the following hazard statements: H302-H312-H332 . This indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

4-amino-5-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWQOHAQWISSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858661 | |

| Record name | 4-Amino-5-bromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289001-34-8 | |

| Record name | 4-Amino-5-bromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

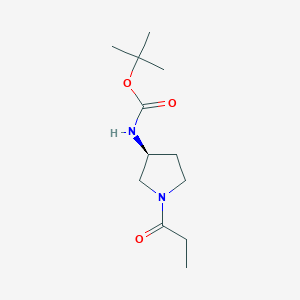

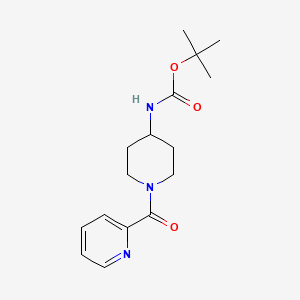

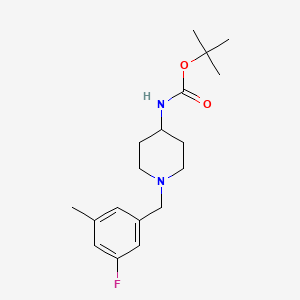

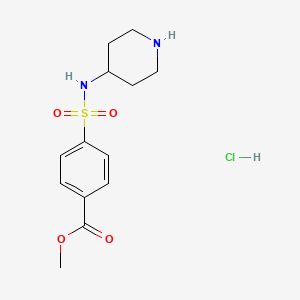

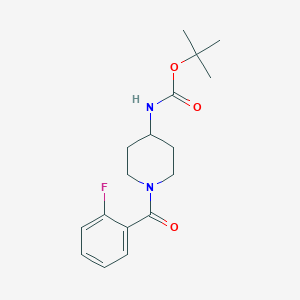

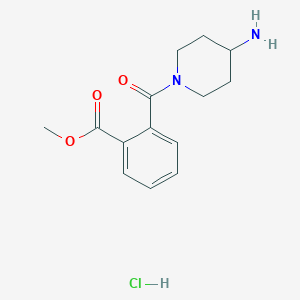

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027387.png)

![tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027388.png)

![Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate](/img/structure/B3027396.png)

![tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027398.png)

![tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027401.png)